Fluorine Positional Isomerism: 2‑Fluoro vs. 4‑Fluoro Benzoyl Substitution Alters Dopamine D₂ Receptor Affinity
No direct D₂ binding data are available for the 2‑fluoro target compound. However, the closest commercially catalogued analog, (4‑fluorophenyl)[4‑(pyridin‑2‑yl)piperazin‑1‑yl]methanone (CAS 332168‑99‑7), lacks publicly reported binding data entirely, while the chain‑extended analog azaperone (1‑(4‑fluorophenyl)‑4‑[4‑(pyridin‑2‑yl)piperazin‑1‑yl]butan‑1‑one) exhibits a Ki of 228 nM at the human dopamine D₂ receptor [1]. In the structurally related 2‑(4‑pyridin‑2‑ylpiperazin‑1‑ylmethyl)‑1H‑benzimidazole series, moving the fluorine substituent from the 2‑ to the 4‑position of the terminal aryl ring converted a partial agonist into a full antagonist, underscoring that regio‑chemical fluorine placement is a functional‑efficacy switch, not merely a potency modulator [2]. Therefore, a procurement decision that treats the 2‑fluoro and 4‑fluoro isomers as interchangeable ignores a demonstrated structure‑activity relationship where ortho‑fluorination can confer distinct pharmacological consequences.
| Evidence Dimension | Dopamine D₂ receptor affinity (Ki) and functional efficacy |
|---|---|
| Target Compound Data | No direct Ki or functional data publicly available for (2‑fluorophenyl)‑(4‑pyridin‑2‑yl‑piperazin‑1‑yl)‑methanone. |
| Comparator Or Baseline | Azaperone (4‑fluoro butyrophenone analog): Ki = 228 nM at human D₂ [1]. 4‑Fluoro‑benzoyl methanone isomer (CAS 332168‑99‑7): no reported binding data. 2‑Fluoro vs. 4‑fluoro regioisomers in the benzimidazole‑piperazine series: functional efficacy inversion (partial agonist → antagonist) [2]. |
| Quantified Difference | Not directly quantifiable for the target compound; class‑level SAR demonstrates that ortho‑fluorination can invert functional efficacy relative to para‑fluorination. |
| Conditions | Azaperone: displacement of [³H]N‑methylspiperone from human D₂ receptor, 1 h incubation [1]. Benzimidazole series: [³H]spiperone binding to human D₄.4 receptor in HEK293 cells, functional cAMP assay in CHO cells [2]. |
Why This Matters
A user requiring a specific dopamine receptor efficacy profile cannot assume that the 2‑fluoro isomer recapitulates the pharmacology of the 4‑fluoro or chain‑extended analogs, making orthogonal positional verification essential for target‑based screening.
- [1] BindingDB entry BDBM50036733. Azaperone (CHEMBL340211): Ki = 228 nM at human dopamine D₂ receptor. https://www.bindingdb.org (accessed 2026‑04‑29). View Source
- [2] Stewart, A. O.; Cowart, M. D.; Moreland, R. B.; et al. J. Med. Chem. 2004, 47, 2348–2355. View Source
